molecular formula C20H17ClN2O3 B4655390 3-[(4-chlorophenoxy)methyl]-N-(6-methoxypyridin-3-yl)benzamide

3-[(4-chlorophenoxy)methyl]-N-(6-methoxypyridin-3-yl)benzamide

Cat. No.: B4655390
M. Wt: 368.8 g/mol
InChI Key: BQJVSCGKBZIQFD-UHFFFAOYSA-N
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Description

3-[(4-chlorophenoxy)methyl]-N-(6-methoxypyridin-3-yl)benzamide is an organic compound that features a benzamide core with a 4-chlorophenoxy methyl group and a 6-methoxypyridin-3-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenoxy)methyl]-N-(6-methoxypyridin-3-yl)benzamide typically involves multiple steps:

    Formation of 4-chlorophenoxy methyl intermediate: This can be achieved through the reaction of 4-chlorophenol with a suitable methylating agent under basic conditions.

    Coupling with benzamide: The intermediate is then coupled with benzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of 6-methoxypyridin-3-yl group: This step involves the reaction of the coupled product with 6-methoxypyridin-3-ylamine under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenoxy)methyl]-N-(6-methoxypyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-[(4-chlorophenoxy)methyl]-N-(6-methoxypyridin-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties.

    Biological Studies: It can be employed in studies to understand its interaction with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenoxy)methyl]-N-(6-methoxypyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenoxyacetic acid
  • 6-methoxypyridin-3-ylamine
  • N-(4-chlorophenyl)benzamide

Uniqueness

3-[(4-chlorophenoxy)methyl]-N-(6-methoxypyridin-3-yl)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the 4-chlorophenoxy and 6-methoxypyridin-3-yl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

3-[(4-chlorophenoxy)methyl]-N-(6-methoxypyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-25-19-10-7-17(12-22-19)23-20(24)15-4-2-3-14(11-15)13-26-18-8-5-16(21)6-9-18/h2-12H,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJVSCGKBZIQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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